5-Amino-2-(1,3-benzothiazol-2-yl)phenol

描述

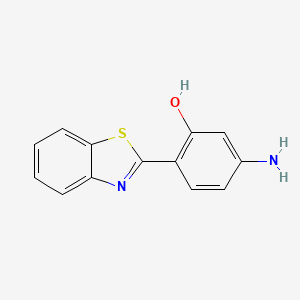

Chemical Identity: 5-Amino-2-(1,3-benzothiazol-2-yl)phenol (CAS No. 88877-62-7) is a heterocyclic compound with the molecular formula C₁₃H₁₀N₂OS and a molecular weight of 242.301 g/mol . Its structure consists of a phenol ring substituted at the 2-position with a benzothiazole moiety and at the 5-position with an amino group (Figure 1). Key identifiers include ChEMBL ID CHEMBL113822, Wikidata ID Q82237973, and DSSTox Substance ID DTXSID30425202 .

Applications and Relevance: Benzothiazole derivatives are widely studied for their pharmacological and material science applications.

属性

IUPAC Name |

5-amino-2-(1,3-benzothiazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS/c14-8-5-6-9(11(16)7-8)13-15-10-3-1-2-4-12(10)17-13/h1-7,16H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHQPFRPACFPPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30425202 | |

| Record name | Phenol, 5-amino-2-(2-benzothiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30425202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88877-62-7 | |

| Record name | Phenol, 5-amino-2-(2-benzothiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30425202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-AMINO-2-(1,3-BENZOTHIAZOL-2-YL)PHENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Visible-Light-Promoted Cyclization of 2-Aminothiophenols and Aldehydes

A modern approach to benzothiazole synthesis involves visible-light-mediated reactions, as demonstrated in the formation of benzothiazoles from 2-aminothiophenols and aldehydes. This method avoids transition-metal catalysts and operates under mild conditions, making it environmentally favorable.

Traditional Acid-Catalyzed Cyclization

Classical benzothiazole synthesis relies on cyclocondensation of 2-aminothiophenols with carboxylic acid derivatives (e.g., acids, esters, or acyl chlorides). For 5-amino-2-(1,3-benzothiazol-2-yl)phenol, this method would require a substituted phenolic acid.

Stepwise Synthesis

- Preparation of 5-Amino-2-hydroxybenzoic Acid :

Nitration of salicylic acid (2-hydroxybenzoic acid) at position 5, followed by reduction of the nitro group to an amine.

$$

\text{Salicylic acid} \xrightarrow[\text{HNO}3]{\text{H}2\text{SO}4} \text{5-Nitro-2-hydroxybenzoic acid} \xrightarrow[\text{H}2/\text{Pd}]{} \text{5-Amino-2-hydroxybenzoic acid}

$$ - Cyclization with 2-Aminothiophenol :

Reacting 5-amino-2-hydroxybenzoic acid with 2-aminothiophenol in the presence of polyphosphoric acid (PPA) or $$ \text{PCl}_5 $$:

$$

\text{5-Amino-2-hydroxybenzoic acid} + \text{2-Aminothiophenol} \xrightarrow{\text{PPA, 150°C}} \text{this compound}

$$

Challenges

- The amino group may participate in side reactions during cyclization, necessitating protective groups (e.g., acetylation).

- Regioselectivity must be controlled to ensure the benzothiazole forms exclusively at position 2 of the phenol.

Post-Functionalization of Pre-Formed Benzothiazoles

An alternative strategy involves synthesizing a benzothiazole intermediate followed by introducing the amino group.

Nitration and Reduction

- Synthesis of 2-(2-Hydroxyphenyl)benzothiazole :

Cyclocondensation of 2-aminothiophenol with 2-hydroxybenzoic acid. - Nitration :

Treat the intermediate with nitrating mixture ($$ \text{HNO}3/\text{H}2\text{SO}_4 $$) to introduce a nitro group at position 5. - Reduction :

Catalytic hydrogenation ($$ \text{H}2/\text{Pd-C} $$) or use of $$ \text{SnCl}2/\text{HCl} $$ to reduce the nitro group to an amine.

$$

\text{2-(2-Hydroxyphenyl)benzothiazole} \xrightarrow[\text{HNO}3]{\text{H}2\text{SO}4} \text{5-Nitro-2-(1,3-benzothiazol-2-yl)phenol} \xrightarrow[\text{H}2/\text{Pd}]{} \text{Target compound}

$$

Limitations

- Nitration position depends on directing effects of the hydroxyl and benzothiazole groups, which may lead to mixtures.

- Separation of isomers could reduce overall yield.

Oxidative Coupling Approaches

Recent advances in C–H functionalization enable direct coupling of aryl rings. For example, copper- or palladium-catalyzed coupling between a benzothiazole and an aminophenol could theoretically yield the target compound.

Hypothetical Protocol

- Synthesis of 2-Iodobenzothiazole :

Halogenate benzothiazole at position 2 using $$ \text{NIS} $$ (N-iodosuccinimide). - Coupling with 5-Amino-2-hydroxyphenylboronic Acid :

Utilize a Suzuki-Miyaura reaction:

$$

\text{2-Iodobenzothiazole} + \text{5-Amino-2-hydroxyphenylboronic acid} \xrightarrow[\text{Pd(PPh}3\text{)}4]{\text{Na}2\text{CO}3} \text{this compound}

$$

Advantages and Drawbacks

- Advantages : High regioselectivity, modularity.

- Drawbacks : Requires pre-functionalized building blocks, which may be synthetically intensive.

化学反应分析

Types of Reactions:

Oxidation: 5-Amino-2-(1,3-benzothiazol-2-yl)phenol can undergo oxidation reactions, often using oxidizing agents such as or .

Reduction: Reduction reactions can be performed using reducing agents like or .

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Formation of reduced amines and other reduced derivatives.

Substitution: Formation of substituted benzothiazole derivatives.

科学研究应用

Biochemical Interactions

The compound plays a significant role in biochemical reactions, particularly involving enzyme interactions. It can bind to the active sites of enzymes such as oxidoreductases and transferases, leading to either inhibition or activation of their activity. This property is essential for studying enzyme kinetics and mechanisms .

Cellular Effects

5-Amino-2-(1,3-benzothiazol-2-yl)phenol influences cell signaling pathways, particularly those involving kinases and phosphatases. It has been shown to upregulate genes involved in oxidative stress responses, enhancing cellular resilience to reactive oxygen species .

Medicinal Chemistry

The compound has demonstrated potential in developing new drugs with various therapeutic properties:

- Antimicrobial Activity : It has shown efficacy against bacterial strains and is being explored for its potential as an antibiotic.

- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation by targeting specific cellular pathways .

- Anti-inflammatory Effects : The ability to modulate inflammatory responses makes it a candidate for treating inflammatory diseases .

Industrial Applications

In the industrial sector, this compound is utilized in the production of:

- Dyes and Pigments : Its unique chemical properties make it suitable for creating vibrant colors used in textiles and plastics.

- Specialty Chemicals : The compound serves as a building block in synthesizing more complex organic molecules for various applications .

Case Study 1: Antitubercular Activity

Recent studies have focused on synthesizing new benzothiazole derivatives based on this compound to combat multidrug-resistant tuberculosis (MDR-TB). These derivatives have shown promising results in vitro against Mycobacterium tuberculosis, indicating that modifications of the benzothiazole scaffold can enhance potency against resistant strains .

Case Study 2: Enzyme Inhibition

Research has demonstrated that this compound can inhibit specific kinases involved in cancer cell signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cell lines, highlighting its potential as a therapeutic agent .

作用机制

The mechanism of action of 5-Amino-2-(1,3-benzothiazol-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity . The exact pathways and molecular targets can vary depending on the specific application and biological context.

相似化合物的比较

Heterocyclic Core Modifications

- Benzothiazole vs. Benzooxazole: Replacing sulfur in benzothiazole with oxygen (benzoxazole) alters electronic properties. Benzooxazole derivatives, however, may exhibit better metabolic stability due to reduced reactivity .

Substituent Effects

- Amino Group Position: The 5-amino group in the target compound contrasts with derivatives like 2-(1,3-Benzothiazol-2-yl)-5-(N,N-Diethylamino)phenol, where the diethylamino group enhances lipophilicity, affecting membrane permeability and photophysical behavior .

Computational Insights

TD-DFT studies on 2-(1,3-Benzothiazol-2-yl)-5-(N,N-Diethylamino)phenol predict that electron-donating groups (e.g., -NH₂) stabilize excited states, enhancing fluorescence quantum yield. This suggests the target compound could exhibit tunable emission properties for optoelectronic applications .

生物活性

5-Amino-2-(1,3-benzothiazol-2-yl)phenol is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

This compound exhibits unique biochemical properties that facilitate its interaction with various biological targets. It plays a vital role in enzyme interactions, particularly with oxidoreductases and transferases. The compound can bind to the active sites of these enzymes, which may lead to either inhibition or activation of enzymatic activity .

Key Interactions:

- Enzyme Inhibition: The compound has shown potential in inhibiting enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties.

- Protein Interactions: It can form hydrogen bonds and hydrophobic interactions with proteins, influencing various cellular processes such as signaling pathways.

Cellular Effects

The compound's influence on cellular processes is multifaceted. It modulates key signaling pathways involving kinases and phosphatases, thereby affecting gene expression and cellular metabolism. For instance, it has been observed to upregulate genes associated with oxidative stress response, enhancing cellular resilience against reactive oxygen species.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Binding: The compound binds to specific enzymes, inhibiting their activity (e.g., certain kinases), which prevents substrate phosphorylation.

- Gene Regulation: By interacting with transcription factors, it can induce changes in gene expression that affect cellular functions.

- Antimicrobial Activity: Its ability to inhibit bacterial growth stems from its action on enzymes critical for cell wall synthesis.

Comparative Analysis

To understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Main Biological Activity | Unique Features |

|---|---|---|

| 2-Aminobenzothiazole | Antimicrobial | Lacks hydroxyl group |

| 5-Amino-2-mercaptobenzothiazole | Antioxidant | Contains thiol group |

| 2-(2-Hydroxyphenyl)benzothiazole | Anticancer | Hydroxyl group enhances reactivity |

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Antimicrobial Activity: Research demonstrated that this compound exhibits significant antibacterial effects against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

- Anticancer Properties: A study indicated that derivatives of benzothiazole compounds showed promising anticancer activities by targeting various enzymes involved in cancer cell proliferation .

- Anti-inflammatory Effects: In vitro assays have shown that certain derivatives possess selective COX-2 inhibition, indicating potential use in anti-inflammatory therapies .

常见问题

Q. What are the standard synthetic routes for 5-Amino-2-(1,3-benzothiazol-2-yl)phenol, and how are intermediates characterized?

The compound is typically synthesized via condensation reactions between substituted benzothiazoles and aminophenol derivatives. A common approach involves coupling 2-aminophenol with a benzothiazole precursor under acidic or catalytic conditions. For example, benzothiazole rings can be formed using Pinner reaction protocols, as seen in related thiadiazole derivatives . Intermediates are characterized via HPLC (retention time analysis) and NMR spectroscopy (e.g., confirming NH and aromatic proton signals at δ 6.8–7.5 ppm) .

Q. How can researchers ensure purity and structural fidelity during synthesis?

Purity is validated using reverse-phase HPLC with UV detection (λ = 254 nm), while structural confirmation relies on FT-IR (C-N and C-S stretches at 1250–1350 cm⁻¹) and high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (expected [M+H]⁺ for C₁₃H₁₁N₂OS: 243.06) .

Q. What analytical techniques are recommended for characterizing this compound’s stability under varying pH conditions?

Stability studies employ UV-Vis spectroscopy to monitor absorbance changes (e.g., λ_max shifts) in buffered solutions (pH 3–10) over 24–72 hours. Accelerated degradation tests at elevated temperatures (40–60°C) can predict shelf-life using Arrhenius kinetics .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

Discrepancies between solution-phase NMR and solid-state X-ray data often arise from conformational flexibility or crystal packing effects. Single-crystal X-ray diffraction (SC-XRD) provides definitive bond lengths and angles (e.g., benzothiazole C-S bond: ~1.74 Å), while DFT calculations (B3LYP/6-311+G(d,p)) model solution-phase conformers .

Q. What strategies optimize the compound’s bioactivity through structural modifications?

Structure-activity relationship (SAR) studies focus on substituent effects:

- Electron-withdrawing groups (e.g., -NO₂ at the benzothiazole 5-position) enhance antimicrobial activity .

- Amino group functionalization (acylation or alkylation) modulates solubility and cellular uptake . Docking simulations (AutoDock Vina) against target proteins (e.g., bacterial dihydrofolate reductase) guide rational design .

Q. How do solvent effects influence the compound’s photophysical properties?

Solvatochromism is assessed via fluorescence spectroscopy in solvents of varying polarity (e.g., toluene to DMSO). A red shift in emission maxima (Δλ > 20 nm) in polar solvents indicates intramolecular charge transfer (ICT) between the benzothiazole and phenolic moieties .

Q. What experimental designs are suitable for probing degradation pathways under oxidative stress?

LC-MS/MS identifies degradation products in H₂O₂-containing media. For example, oxidation of the benzothiazole sulfur to sulfoxide (m/z +16) is a common pathway. Isotopic labeling (¹⁸O₂) traces oxygen incorporation .

Methodological Considerations

Q. How to address low yields in large-scale synthesis?

Catalytic optimization (e.g., switching from H₂SO₄ to Amberlyst-15 resin) improves efficiency. Flow chemistry setups reduce side reactions via precise temperature control (ΔT ±2°C) .

Q. What computational tools predict the compound’s environmental toxicity?

QSAR models (EPI Suite) estimate biodegradability and ecotoxicity. Key parameters include logP (predicted ~2.1) and topological polar surface area (TPSA ~65 Ų), indicating moderate persistence .

Data Contradiction Analysis

Resolving discrepancies in reported biological activity across studies:

Variations in MIC values (e.g., 8–32 µg/mL against S. aureus) may stem from assay conditions (broth microdilution vs. agar diffusion). Standardize protocols per CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。